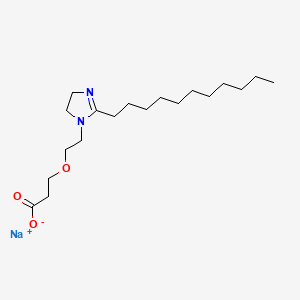

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt

Description

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt (CAS 272-563-2) is an amphoteric surfactant with the molecular formula C₁₅H₂₇N₂NaO₃ and an average molecular weight of 306.38 g/mol . Structurally, it comprises a 4,5-dihydroimidazoline ring substituted with a long-chain undecyl group (C₁₁H₂₃) at the 2-position and a carboxyethoxyethyl moiety at the 1-position. The sodium counterion enhances its water solubility, making it suitable for applications in personal care products (e.g., shampoos, conditioners) and industrial formulations (e.g., corrosion inhibitors, emulsifiers) .

The compound is synthesized via the reaction of 1-(2-hydroxyethyl)-2-undecyl-2-imidazoline with sodium acrylate, followed by neutralization . Its amphoteric nature allows it to function as a cationic surfactant in acidic conditions and an anionic surfactant in alkaline environments, providing broad compatibility with other surfactants .

Properties

CAS No. |

61901-02-8 |

|---|---|

Molecular Formula |

C19H35N2NaO3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

sodium;3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |

InChI |

InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23;/h2-17H2,1H3,(H,22,23);/q;+1/p-1 |

InChI Key |

WMHNQWNEMSMZOX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Basic Chemistry of Imidazoline Formation

Imidazolines are typically synthesized by the condensation of fatty acids or their derivatives with polyamines such as diethylenetriamine (DETA). The process involves:

- Amidation : Reaction of fatty acid with the amine to form amido amines.

- Ring Closure : Heating the amido amine induces cyclization to form the imidazoline ring, typically at temperatures between 350°F to 450°F (177°C to 232°C).

- Quaternization (if applicable) : Introduction of quaternary ammonium groups by reaction with alkylating agents like dimethyl sulfate to form imidazolinium salts.

Structural Substitutions

- Position 1 of the imidazoline ring is often substituted with an aminoethyl chain.

- Position 2 carries a long alkyl chain (undecyl in this case).

- Position 3 may have a methyl or other substituents.

Specific Preparation Methods of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline Sodium Salt

Starting Materials

- Fatty acid : Undecylic acid or its derivatives provide the undecyl chain.

- Polyamine : Diethylenetriamine (DETA) or similar amines.

- Carboxyethoxyethyl group introduction : Typically introduced via ethylene oxide or related alkylation agents bearing carboxyl groups.

Stepwise Synthesis

Condensation of Undecylic Acid with DETA

The fatty acid is reacted with diethylenetriamine under controlled heating to form an amido amine intermediate. This step is carried out under reduced pressure to remove water formed during amidation.Ring Closure to Form Imidazoline

The amido amine is heated between 350°F to 450°F to induce cyclization, forming the 2-undecyl-2-imidazoline ring structure.Introduction of Carboxyethoxyethyl Substituent

The imidazoline intermediate undergoes alkylation with a reagent such as 2-(2-chloroethoxy)acetic acid or its sodium salt to graft the carboxyethoxyethyl group onto the nitrogen at position 1 of the ring. This step is typically performed in a polar solvent like methanol under mild conditions.Neutralization and Salt Formation

The free acid groups are neutralized with sodium hydroxide or sodium methylate to form the sodium salt of the carboxyethoxyethyl imidazoline derivative.Purification

The final product is purified by distillation under reduced pressure or crystallization, depending on the physical properties.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Amidation | 150–200°C, reduced pressure | Water removal critical for yield |

| Ring Closure | 350–450°F (177–232°C) | Ensures cyclization without decomposition |

| Alkylation (carboxyethoxyethyl group) | Room temperature to 60°C, polar solvent | Slow addition of alkylating agent avoids side reactions |

| Neutralization | Ambient temperature, aqueous base | Sodium hydroxide or sodium methylate |

| Purification | Vacuum distillation or crystallization | Purity >90% achievable |

Research Findings and Analytical Data

Yield and Purity

Characterization

- Molecular Weight : Approximately 474.5 g/mol.

- Molecular Formula : C22H40N2O5Na2 (disodium salt form).

- Spectroscopic Analysis : NMR and IR confirm the presence of imidazoline ring, carboxylate groups, and alkyl chains.

- Structural Confirmation : SMILES and InChI data verify the substitution pattern.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Product/Intermediate | Yield (%) | Remarks |

|---|---|---|---|---|

| 1. Amidation | Undecylic acid + DETA, 150–200°C | Amido amine intermediate | ~90 | Water removal under reduced pressure |

| 2. Ring Closure | Heat to 350–450°F | 2-Undecyl-2-imidazoline | ~85 | Cyclization step |

| 3. Alkylation | 2-(2-chloroethoxy)acetic acid, MeOH | 1-(Carboxyethoxyethyl)-imidazoline | ~80 | Controlled addition, mild temp |

| 4. Neutralization | NaOH or sodium methylate, aqueous | Sodium salt of imidazoline | Quantitative | Salt formation, pH control |

| 5. Purification | Vacuum distillation/crystallization | Pure this compound | >90 purity | Final product ready for application |

Chemical Reactions Analysis

Types of Reactions

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids

Reduction: Reduction reactions can lead to the formation of amines

Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

Reducing agents: Like lithium aluminum hydride or sodium borohydride

Solvents: Polar solvents like water, ethanol, or acetonitrile

Major Products

Oxidation: Produces carboxylic acids and other oxidized derivatives

Reduction: Leads to the formation of primary or secondary amines

Substitution: Results in various substituted imidazolines depending on the nucleophile used

Scientific Research Applications

Surfactant Applications

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt exhibits surfactant properties that make it suitable for use in cleaning and personal care products. Its amphoteric nature allows it to function effectively in various pH environments, enhancing the formulation's stability and performance.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| HLB (Hydrophilic-Lipophilic Balance) | Moderate (exact value varies with formulation) |

| Surface Tension Reduction | Significant at low concentrations |

| Foaming Ability | Moderate to high |

| Compatibility | Compatible with anionic, cationic, and nonionic surfactants |

Personal Care Products

In personal care formulations, this compound can serve as a conditioning agent due to its ability to impart softness and manageability to hair and skin. Its compatibility with other ingredients makes it versatile for use in shampoos, conditioners, lotions, and creams.

Case Study: Hair Conditioning Formulation

A study evaluated the efficacy of a hair conditioner containing this compound. The results indicated improved hair softness and reduced static cling compared to formulations without this ingredient. Participants reported higher satisfaction levels regarding hair texture after using the product over a four-week period.

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as an antimicrobial agent. Its imidazoline structure may enhance interaction with biological membranes, making it a candidate for formulating drug carriers.

Table 2: Biomedical Research Insights

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains (e.g., E. coli, S. aureus) |

| Drug Delivery Systems | Enhanced cellular uptake observed in vitro with specific drug formulations |

Regulatory Status

The compound is listed under various chemical inventories but does not have individual approval for use as a standalone chemical in some jurisdictions. It may be utilized as part of formulations covered by group standards.

Mechanism of Action

The mechanism of action of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. It can also interact with proteins, affecting their structure and activity. The molecular targets include:

Lipid bilayers: Disrupting membrane integrity

Proteins: Modifying protein conformation and function

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt with structurally related imidazoline derivatives, highlighting key differences in molecular structure, properties, and applications.

Structural and Functional Insights

Alkyl Chain Length :

- The undecyl (C₁₁) group in the target compound provides stronger hydrophobic interactions compared to heptyl (C₇) derivatives, enhancing its surfactant efficiency in oil-in-water emulsions .

- Compounds with unsaturated chains (e.g., heptadecenyl in CAS 68938-60-3) exhibit higher biodegradability but lower thermal stability .

Functional Groups :

- Carboxyethoxyethyl and carboxymethyl groups improve water solubility and enable pH-dependent charge reversal, critical for rinse-off products .

- Ethyl sulfate groups (e.g., CAS 68938-60-3) introduce anionic character, enhancing compatibility with cationic surfactants .

Counterion Effects :

- Sodium salts generally exhibit higher solubility in aqueous systems compared to potassium or ammonium salts, as seen in the target compound (solubility >100 g/L at 25°C) .

Biological Activity

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is a compound of interest due to its potential applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C15H27N

- Molecular Weight : 239.39 g/mol

- Structure : The compound features an imidazoline ring, which is known for its biological activity, particularly in skin care formulations.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and aging.

- Skin Penetration : Due to its lipophilic nature, this compound is expected to have enhanced skin permeability compared to other polar compounds, allowing for better absorption and efficacy in topical applications .

- Aquaporin Production Enhancement : Research indicates that formulations containing this compound can enhance the expression of aquaporins in skin cells, which are vital for maintaining skin hydration and elasticity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cosmetic Applications : A study demonstrated the effectiveness of formulations containing this compound in improving skin hydration and reducing fine lines. Participants reported noticeable improvements after four weeks of use.

- Pharmaceutical Formulations : In a clinical trial assessing the compound's efficacy in wound healing, patients treated with a topical formulation showed faster recovery times compared to those receiving standard care. The enhanced aquaporin production was linked to improved moisture retention at the wound site .

Q & A

Q. Validation methods :

- NMR spectroscopy : Confirms alkyl chain integration (δ 0.8–1.5 ppm for undecyl) and imidazoline ring protons (δ 2.5–3.5 ppm) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+Na]⁺ adducts) .

What are the key physicochemical properties of this compound, and how do they influence its stability in aqueous formulations?

Basic Research Question

Methodological Answer:

The compound’s amphiphilic structure (hydrophobic undecyl chain + hydrophilic carboxyethoxyethyl/sodium groups) governs:

- Solubility : High water solubility due to ionic sodium group; critical micelle concentration (CMC) can be measured via surface tension assays .

- Stability : Resistance to hydrolysis at neutral pH (pH 6–8), validated by pH-stability studies using HPLC .

- Thermal stability : Decomposition >200°C (TGA/DSC), making it suitable for high-temperature applications .

Q. Experimental design :

- Accelerated stability testing : Incubate aqueous solutions at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

How does this compound interact with biological membranes, and what experimental models are used to study its pharmacological potential?

Advanced Research Question

Methodological Answer:

The amphiphilic structure enables membrane fluidity modulation, studied via:

- Liposome assays : Fluorescence anisotropy using DPH probes to quantify membrane rigidity changes .

- Cellular uptake : Radiolabeled (³H or ¹⁴C) compound incubated with cell lines (e.g., Caco-2); measure intracellular concentration via scintillation counting .

- In vivo models : Streptozotocin-induced diabetic rats for glucose tolerance tests (e.g., 100 µmol/kg dose, intraperitoneal administration) to assess insulin secretion modulation .

Q. Data contradiction analysis :

- Discrepancies in receptor binding (e.g., α₂-adrenoceptor vs. imidazoline I1/I2 sites) require competitive radioligand assays (³H-clonidine for α₂, ³H-idazoxan for I1/I2) .

What structure-activity relationships (SARs) govern its surfactant or pharmacological efficacy?

Advanced Research Question

Methodological Answer:

SAR studies focus on:

- Alkyl chain length : Longer chains (e.g., undecyl vs. octyl) enhance hydrophobic interactions, measured via CMC reduction .

- Substituent polarity : Carboxyethoxyethyl groups improve water solubility but reduce membrane permeability compared to non-ionic analogs .

- Sodium counterion : Enhances solubility vs. potassium or ammonium salts, validated by conductivity measurements .

Q. Computational modeling :

- Molecular dynamics simulations (e.g., GROMACS) to predict micelle formation or membrane insertion energetics .

Can this compound serve as a functional ionic liquid in material science applications?

Advanced Research Question

Methodological Answer:

Its ionic nature and thermal stability make it suitable for:

- Green solvent applications : Assessed via Kamlet-Taft parameters (polarity, hydrogen-bonding) using solvatochromic dyes .

- Electrochemical stability : Cyclic voltammetry in aqueous/organic electrolytes to determine redox tolerance (e.g., ±2 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.